molecular formula C12H10N2O2<br>C6H5(NH)C6H4(NO2)<br>C12H10N2O2 B016768 4-Nitrodiphenylamine CAS No. 836-30-6

4-Nitrodiphenylamine

Cat. No. B016768
CAS RN: 836-30-6
M. Wt: 214.22 g/mol
InChI Key: XXYMSQQCBUKFHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitrodiphenylamine can be achieved through several methods, including the aniline method and nitrobenzene method. Each synthesis route has its unique advantages and disadvantages concerning product yield, energy consumption, and waste production. The nitrobenzene method is highlighted for its efficiency and low environmental impact, making it a preferred technique in recent studies (Yuan Xian-long, 2003).

Molecular Structure Analysis

While the search did not yield specific studies solely focusing on the molecular structure of 4-Nitrodiphenylamine, understanding its structure is essential for its synthesis and application in chemical reactions. The compound consists of a nitro group attached to a biphenyl structure, which influences its physical and chemical properties.

Chemical Reactions and Properties

4-Nitrodiphenylamine participates in various chemical reactions, including its reduction to 4-aminodiphenylamine, a process that can be efficiently catalyzed by nickel under normal pressure, resulting in high conversion rates and yield (Xiaodong Ben, 2000). This reaction exemplifies its role as a precursor in the synthesis of amines.

Physical Properties Analysis

The physical properties of 4-Nitrodiphenylamine, such as melting point, solubility, and stability, are crucial for its handling and application in industrial processes. However, the search did not specifically return studies detailing these properties, which are typically referenced in chemical databases and material safety data sheets for practical use.

Chemical Properties Analysis

4-Nitrodiphenylamine's chemical properties, including reactivity with various reagents, stability under different conditions, and its behavior in synthesis reactions, make it a versatile intermediate. Its ability to undergo nitration, reduction, and coupling reactions allows for the synthesis of diverse organic compounds, including dyes and pharmaceuticals. The compound's reactivity and interactions are influenced by the nitro and biphenyl groups, contributing to its wide application in chemical synthesis (A. Banerjee & D. Mukesh, 1988).

Scientific Research Applications

1. Stabilizer for Propellants and Explosives

  • Summary of Application : 4-Nitrodiphenylamine is used as a stabilizer for propellants and explosives . A stabilizer is a substance that is added to propellants and explosives to increase their stability and safety. It helps to prevent the decomposition of the explosive material, thereby reducing the risk of accidental detonation.

2. Intermediate in the Production of Rubber Antioxidants

  • Summary of Application : 4-Nitrodiphenylamine is used as an intermediate in the production of rubber antioxidants . Antioxidants are substances that are added to rubber to prevent or slow down the process of oxidation, which can cause the rubber to degrade over time.
  • Methods of Application : In the production of rubber antioxidants, 4-Nitrodiphenylamine is typically used in a chemical reductive alkylation reaction . This involves reacting the 4-Nitrodiphenylamine with other substances under specific conditions to produce the antioxidant.

3. Heterogeneous Catalytic Transfer Hydrogenation

  • Summary of Application : 4-Nitrodiphenylamine undergoes heterogeneous catalytic transfer hydrogenation to form p-phenylenediamines . This reaction is a type of reduction process that is used in organic synthesis.
  • Methods of Application : The process involves the use of a catalyst to facilitate the transfer of hydrogen from a donor molecule to 4-Nitrodiphenylamine, resulting in the formation of p-phenylenediamines .
  • Results or Outcomes : The outcome of this process is the production of p-phenylenediamines, which are useful intermediates in the synthesis of various organic compounds .

4. Study of Reduction of Nitrated Diphenylamine Derivatives

  • Summary of Application : 4-Nitrodiphenylamine has been used to study the reduction of nitrated diphenylamine derivatives in sediment water batch enrichments and dense cell suspensions of anaerobic, aromatic-compound-mineralizing pure bacterial cultures .
  • Methods of Application : In this study, 4-Nitrodiphenylamine was added to sediment water batch enrichments and dense cell suspensions of specific bacterial cultures. The reduction of the compound was then monitored over time .
  • Results or Outcomes : The results of this study can provide valuable insights into the microbial degradation of nitrated aromatic compounds in the environment .

5. Hammett Indicator

  • Summary of Application : 4-Nitrodiphenylamine is used as a Hammett indicator . Hammett indicators are used in chemistry to determine the acidity or basicity of a solution.
  • Methods of Application : The indicator is added to the solution, and the color change is observed to determine the pH of the solution .
  • Results or Outcomes : The use of 4-Nitrodiphenylamine as a Hammett indicator can provide valuable information about the acidity or basicity of a solution .

6. Intermediate in Chemical Reductive Alkylation Reaction

  • Summary of Application : 4-Nitrodiphenylamine is used as an intermediate in chemical reductive alkylation reactions . These reactions are commonly used in organic synthesis to introduce alkyl groups into molecules.
  • Methods of Application : In a typical reductive alkylation reaction, 4-Nitrodiphenylamine would be reacted with an alkylating agent in the presence of a reducing agent .
  • Results or Outcomes : The outcome of this process is the production of alkylated organic compounds, which can be used in a variety of applications, including the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Safety And Hazards

4-Nitrodiphenylamine is a suspected carcinogen with experimental carcinogenic and neoplastigenic data . It is moderately toxic by ingestion and is a poison by the intravenous route . It is also an eye irritant . When heated to decomposition, it emits toxic fumes of NOx . To handle 4-Nitrodiphenylamine safely, one should avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While specific future directions for 4-Nitrodiphenylamine are not mentioned in the search results, it is noted that it is used as an intermediate in the production of rubber antioxidants . This suggests that its future directions may be tied to developments in the rubber industry and the ongoing need for effective antioxidants in this sector.

properties

IUPAC Name

4-nitro-N-phenylaniline
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InChI

InChI=1S/C12H10N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H
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InChI Key

XXYMSQQCBUKFHE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-]
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Molecular Formula

Record name 4-NITRO-N-PHENYLBENZENAMINE
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DSSTOX Substance ID

DTXSID8027323
Record name 4-Nitro-N-phenylaniline
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Molecular Weight

214.22 g/mol
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Physical Description

Yellow solid; [ICSC] Darkens upon exposure to light; [CHEMINFO] Yellow crystalline powder; [Alfa Aesar MSDS], YELLOW NEEDLES.
Record name 4-Nitrodiphenylamine
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Boiling Point

211 °C AT 30 MM HG, 343 °C
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Flash Point

190 °C, 190 °C o.c.
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Solubility

INSOL IN WATER; VERY SOL IN ALCOHOL, ACETIC ACID, SOL IN CONCN SULFURIC ACID, Solubility in water: none
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Vapor Pressure

0.0000166 [mmHg], Vapor pressure at 25 °C: negligible
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Product Name

4-Nitrodiphenylamine

Color/Form

YELLOW NEEDLES OR TABLETS FROM CARBON TETRACHLORIDE

CAS RN

836-30-6
Record name 4-Nitrodiphenylamine
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Record name Benzenamine, 4-nitro-N-phenyl-
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Melting Point

133.5 °C, 132-135 °C
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Synthesis routes and methods I

Procedure details

aniline method, where p-nitro-chlorobenzene and aniline as raw materials react in the presence of a catalyst to produce 4-nitrodiphenylamine, then, 4-nitrodiphenylamine is reduced by sodium sulfide to form 4-aminodiphenylamine;
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Synthesis routes and methods II

Procedure details

formanilide method, where formic acid and aniline are used as starting materials to prepare formanilide, which in turn reacts with p-nitro-chlorobenzene in the presence of an acid-binding agent such as potassium carbonate, to produce 4-nitrodiphenylamine, and then, 4-nitrodiphenylamine is reduced by sodium sulfide to form 4-aminodiphenylamine;
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Synthesis routes and methods III

Procedure details

combining in a reaction zone paranitrochlorobenzene and a molar excess of formanilide at condensation temperature for forming 4-nitrodiphenylamine and
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Synthesis routes and methods IV

Procedure details

the formanilide is treated with a one-molar equivalent of sodium hydride in dimethylformamide and the resulting solution of the sodium salt is treated with 2-chloro-5-nitrobenzotrifluoride (U.S. Pat. No. 3,657,350) at an elevated temperature (e.g., 155° C., reflux), to give the 4-nitrodiphenylamine (J. Organic Chemistry, 42, 1786 (1977) and references therein).
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Synthesis routes and methods V

Procedure details

According to the general procedure B, 4-chloronitrobenzene (80 mg, 0.51 mmol) reacted with aniline (57 mg, 0.60 mmol) using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and K3PO4 (254 mg, 1.21 mmol) in DME at 100° C. to give the title compound (102 mg, 95%) as a yellow solid: 1H-NMR (400 MHz, CDCl3): δ 8.12 (d, 2H, J=7.2 Hz), 7.40 (t, 2H, J=7.2 and 8.8 Hz), 6.96 (d, 2H, J=7.2 Hz), 7.24-7.18 (m, 3H), 6.48 (bs, 1H). 13C{1H}-NMR (125 MHz, CDCl3): δ 150.26, 139.51, 139.44, 129.64, 126.18, 124.54, 121.83, 113.59. GC/MS(EI): m/z 214 (M+). Anal. Calcd for C12H10N2O2: C, 67.28; H, 4.71; N, 13.08. Found: C, 67.45; H, 4.75; N, 13.02.
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80 mg
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Yield
95%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
778
Citations
Y Nakahara, J Ma - 純真学園大学雑誌= Journal of Junshin …, 2011 - junshin.repo.nii.ac.jp
… The relative yields of products were 4-nitrodiphenylamine (4-NDPA) 4 (43%), 4-nitrosodiphenyleamine (4-NODPA) 5 (31%), 4-ADPA 3 (19%), azobenzene 6 (7%) and azoxybenzene (…
Number of citations: 3 junshin.repo.nii.ac.jp
H Levitsky, G Norwitz, DE Chasan - Applied Spectroscopy, 1968 - opg.optica.org
The infrared spectra of the 19 nitration products of diphenylamine were established. A comparison was made of the spectra obtained and assignments were made to the principle bands…
Number of citations: 11 opg.optica.org
CS Rondestvedt Jr - The Journal of Organic Chemistry, 1977 - ACS Publications
… The product is 4-nitrodiphenylamine (1)(87-91% yield) which is readily hydrogenated to the title compound. Several other nitrodiphenylamines were prepared by this technique. p-…
Number of citations: 21 pubs.acs.org
BB Coldwell, SR McLean - Canadian Journal of Chemistry, 1959 - cdnsciencepub.com
… A mixed melting point determination with a ltnown5 sample of 4-nitrodiphenylamine (mp 136… for 4-nitrodiphenylamine (see Table I). The infrared spectra of 2P and 4-nitrodiphenylamine …
Number of citations: 19 cdnsciencepub.com
V Varkey, CS Venkatachalam, C Kalidas - Journal of Electroanalytical …, 1978 - Elsevier
The polarographic reduction of 4-nitro DPA in methanol-water mixtures of varying composition (30–80% v/v) in the pH range 1–12 was investigated. A single wave was observed in the …
Number of citations: 4 www.sciencedirect.com
HP Striebel - Experientia, 1976 - Springer
4-isothiocyanato-4′-nitrodiphenylamine was found to possess activity against intestinal nematodes in mice, against schistosomes in various hosts including primates and against two …
Number of citations: 77 link.springer.com
JM Bellerby - Journal of Energetic Materials, 1997 - Taylor & Francis
… That for 4NDPA and its derivatives was less satisfactory, with complete baseline separation of peaks due to 4NDPA and N-nitroso4-nitrodiphenylamine (NO-4NDPA) not being …
Number of citations: 3 www.tandfonline.com
AA Banerjee, D Mukesh - Journal of the Chemical Society, Chemical …, 1988 - pubs.rsc.org
… p-Phenylenediamine analogues have been prepared from 4-nitrodiphenylamine (1) by … Here we describe the preparation of amines of types (4) and (6) from 4-nitrodiphenylamine (1) in …
Number of citations: 26 pubs.rsc.org
N Alizadeh, A Farokhcheh - Talanta, 2014 - Elsevier
… The influences of foreign coexisting substances such as 2-nitrodiphenylamine, 4-nitrodiphenylamine and 2,4-dinitrodiphenylamine were tested. It can be found, none of the compounds …
Number of citations: 35 www.sciencedirect.com
NJ Curtis - Propellants, explosives, pyrotechnics, 1990 - Wiley Online Library
The derivatisation of diphenylamine (DPA) in single base gun propellants was studied as a function of aging at 80C. The relative proportions of 2‐nitro DPA and 4‐nitro DPA varied from …
Number of citations: 32 onlinelibrary.wiley.com

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